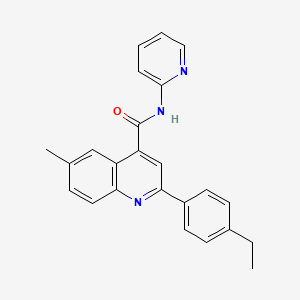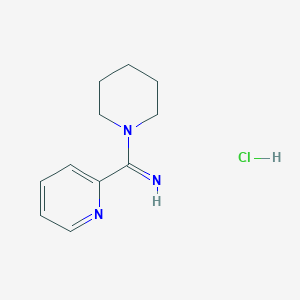
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide, also known as CPP-115, is a prodrug of vigabatrin, a medication used to treat epilepsy. CPP-115 is a promising drug candidate for the treatment of a variety of neurological disorders, including addiction, anxiety, and depression.
Applications De Recherche Scientifique
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, anxiety, and depression. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, including cocaine and methamphetamine addiction. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Mécanisme D'action
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a reduction in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal activity. This reduction in neuronal activity has been associated with a decrease in drug-seeking behavior and anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide is a promising drug candidate for the treatment of neurological disorders, and its mechanism of action has been extensively studied. However, there are some limitations to using this compound in lab experiments. For example, this compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide. One area of research is the development of more stable and selective GABA transaminase inhibitors. Another area of research is the investigation of the long-term effects of this compound on neuronal activity and behavior. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-(cyclopropylcarbonyl)-N-(3'-fluoro-4-biphenylyl)prolinamide involves the reaction of 3'-fluoro-4-biphenylcarboxylic acid with cyclopropylcarbonyl chloride in the presence of triethylamine to form this compound. This reaction is followed by a purification step using column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
1-(cyclopropanecarbonyl)-N-[4-(3-fluorophenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c22-17-4-1-3-16(13-17)14-8-10-18(11-9-14)23-20(25)19-5-2-12-24(19)21(26)15-6-7-15/h1,3-4,8-11,13,15,19H,2,5-7,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCSCMWPSPCZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B6094709.png)
![1-(2-{[(2-methoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6094719.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6094739.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinamide](/img/structure/B6094742.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6094748.png)

![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6094765.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B6094766.png)
![2-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6094788.png)

![1-cyclopentyl-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6094801.png)
![7-(1-azepanyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6094809.png)
